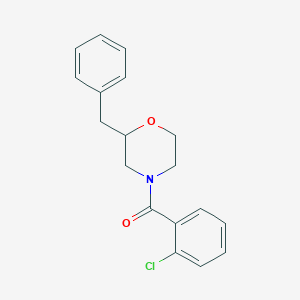![molecular formula C23H23ClN2O B6025366 1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)
1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine, commonly known as CPP, is a synthetic compound that has been extensively studied in the field of neuroscience due to its potential as a research tool. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is widely distributed throughout the central nervous system and plays a key role in synaptic plasticity and learning and memory processes.
作用機序
CPP acts as a competitive antagonist of the 1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine receptor, binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This blockade of the this compound receptor can lead to a reduction in synaptic plasticity and a decrease in the strength of synaptic connections, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include a reduction in neuronal excitability, a decrease in long-term potentiation (LTP), and an increase in long-term depression (LTD). CPP has also been shown to have analgesic effects in animal models, suggesting that it may be a useful tool for developing new treatments for chronic pain.
実験室実験の利点と制限
One of the main advantages of using CPP as a research tool is its selectivity for the 1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine receptor, which allows researchers to investigate the role of this receptor in a range of physiological and pathological processes. However, one of the limitations of using CPP is its relatively short half-life, which can make it difficult to use in experiments that require long-term blockade of the this compound receptor.
将来の方向性
There are a number of potential future directions for research on CPP and its role in the nervous system. One area of interest is the development of new treatments for chronic pain, based on the analgesic effects of CPP. Another potential direction is the investigation of the role of the 1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the development of new treatments based on the selective blockade of this receptor. Finally, there is a growing interest in the use of CPP and other this compound receptor antagonists as potential treatments for psychiatric disorders such as depression and anxiety, which may be related to alterations in synaptic plasticity and the this compound receptor.
合成法
CPP can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 4-chlorophenol with benzyl bromide to form 4-chlorophenyl benzyl ether, which is then reacted with 1-(4-fluorophenyl)piperazine to yield CPP.
科学的研究の応用
CPP has been widely used as a research tool in the field of neuroscience due to its ability to selectively block the 1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine receptor. This receptor is involved in a wide range of physiological and pathological processes, including synaptic plasticity, learning and memory, and the development of chronic pain and neurodegenerative diseases. By blocking the this compound receptor, CPP can be used to investigate the role of this receptor in these processes and to develop new treatments for disorders such as Alzheimer's disease, Parkinson's disease, and chronic pain.
特性
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c24-20-9-11-22(12-10-20)27-23-8-4-5-19(17-23)18-25-13-15-26(16-14-25)21-6-2-1-3-7-21/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXIOCVCFGKWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6025298.png)

![1-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6025310.png)
![3-(1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6025322.png)
![N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6025330.png)
![[(2S)-1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-pyrrolidinyl]methanol](/img/structure/B6025336.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B6025351.png)
![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate](/img/structure/B6025375.png)
![10-methoxy-5-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B6025376.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)
![7-(4-benzyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6025395.png)
![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)